Superior Antioxidant Potency: (R)-Pinocembrin vs. Pinostrobin in DPPH Radical Scavenging and Cytotoxicity
In a direct, side‑by‑side comparison of the two flavanones isolated from Kaempferia pandurata, pinocembrin demonstrated superior antioxidant and cytotoxic activity relative to its close structural analog pinostrobin (5‑hydroxy‑7‑methoxyflavanone) [1]. While pinostrobin has an identical flavanone core, its 7‑methoxy group (vs. the 7‑hydroxyl in pinocembrin) results in consistently weaker activity across multiple assays.
| Evidence Dimension | DPPH Radical Scavenging (IC50) |
|---|---|
| Target Compound Data | 5816 μmol/L |
| Comparator Or Baseline | Pinostrobin: 6268 μmol/L |
| Quantified Difference | ~7.2% lower IC50 (more potent) |
| Conditions | 2,2‑diphenyl‑1‑picrylhydrazyl (DPPH) assay |
Why This Matters
This difference in radical scavenging potency, though modest, is directionally consistent with pinocembrin's superior performance in cytotoxicity assays against brine shrimp and murine leukemia cells, informing prioritization for antioxidant‑focused screening cascades.
- [1] Wahyuni, W. et al. Antioxidant and cytotoxic agent from the rhizomes of Kaempferia pandurata. Asian Pac J Trop Dis. 2013. View Source
